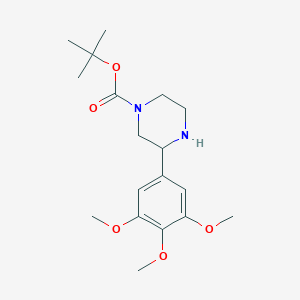

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a trimethoxyphenyl group, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction regenerates the free piperazine amine, enabling further functionalization:

textTert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate + TFA → Piperazine-3-(3,4,5-trimethoxyphenyl) + CO₂ + (CH₃)₃COH

Conditions :

Amide Coupling Reactions

The deprotected piperazine amine undergoes amide bond formation with carboxylic acids or acid chlorides. For example, coupling with aromatic acid chlorides proceeds via activation with HATU or EDCI:

Key Observations :

-

Reactions are monitored via TLC and purified by column chromatography (ethyl acetate/hexane or DCM/methanol) .

-

Electron-withdrawing groups on the acyl chloride enhance reaction rates .

Mannich Reactions

The secondary amine of the piperazine ring participates in Mannich reactions with formaldehyde and primary amines to form tertiary amines. For example:

textPiperazine + formaldehyde + benzylamine → Tertiary amine derivative

Conditions :

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) to form alkylated derivatives:

textPiperazine + formaldehyde + NaBH₃CN → N-methylpiperazine derivative

Conditions :

Suzuki–Miyaura Cross-Coupling

While not directly documented for this compound, analogous piperazine derivatives undergo cross-coupling with aryl boronic acids using Pd catalysts. For example:

textPiperazine-Boc + aryl boronic acid → Aryl-substituted piperazine

Hypothetical Conditions :

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : DME/H₂O

Stability Under Basic/Acidic Conditions

The Boc group is stable under mild basic conditions but hydrolyzes in strong acids (e.g., HCl/EtOAc):

textBoc-piperazine + HCl → Piperazine hydrochloride + CO₂ + (CH₃)₃COH

Conditions :

Spectroscopic Characterization

Post-reaction analysis includes:

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful in the formation of more complex molecules. The compound can participate in:

- Reactions: It can be utilized in substitution reactions where the tert-butyl group may be replaced with other functional groups, enhancing its utility in synthetic chemistry.

- Synthesis of Derivatives: The compound can be modified to create derivatives with tailored properties for specific research needs.

Biological Research Applications

The biological activities of this compound are an area of significant interest. Research indicates potential applications in:

- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity: The presence of the trimethoxyphenyl group is believed to contribute to antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.

- CNS Disorders: There is ongoing research into the compound's effects on the central nervous system (CNS), exploring its potential therapeutic applications for disorders such as anxiety and depression.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development: The compound's structure allows for modifications that could lead to new drug candidates targeting various diseases.

- Mechanistic Studies: Understanding how this compound interacts with biological targets can provide insights into its mechanism of action and help refine its use in therapeutic contexts.

Industrial Applications

In addition to research applications, this compound has potential uses in industrial settings:

- Specialty Chemicals Production: It can serve as an intermediate in the synthesis of specialty chemicals used in various industries.

- Agrochemicals: The compound's properties may also lend themselves to applications in agrochemical formulations.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against several bacterial strains. | |

| Antioxidant Properties | Showed potential in reducing oxidative stress markers in vitro. | |

| CNS Effects | Preliminary studies indicate anxiolytic effects in animal models. |

Wirkmechanismus

The mechanism of action of tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- 3,4,5-Trimethoxycinnamic acid

Uniqueness

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate is unique due to the combination of its tert-butyl group and trimethoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biologische Aktivität

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate (commonly referred to as TB-TMPP) is a chemical compound that belongs to the class of piperazine derivatives. Its molecular formula is with a molecular weight of approximately 352.4 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of TB-TMPP includes a tert-butyl group, a piperazine ring, and a trimethoxyphenyl group. This unique combination contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O5 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 886770-31-6 |

| InChI Key | KKHSBESKMJAZDS-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that TB-TMPP exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

TB-TMPP has also been investigated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to enhance cellular antioxidant defenses has been documented in several studies.

Neuroprotective Effects

One of the most promising areas of research surrounding TB-TMPP is its neuroprotective potential. Preliminary studies suggest that it may exert protective effects on neuronal cells under stress conditions, potentially through modulation of neuroinflammatory pathways and enhancement of neurotrophic factors.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Antioxidant | Scavenges free radicals; enhances defenses |

| Neuroprotective | Protects neuronal cells; modulates inflammation |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TB-TMPP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, indicating superior efficacy.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models subjected to induced oxidative stress demonstrated that TB-TMPP significantly reduced neuronal cell death compared to control groups. The treatment led to improved behavioral outcomes in cognitive tests, suggesting potential applications in neurodegenerative disease therapies.

Eigenschaften

IUPAC Name |

tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(21)20-8-7-19-13(11-20)12-9-14(22-4)16(24-6)15(10-12)23-5/h9-10,13,19H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHSBESKMJAZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587675 | |

| Record name | tert-Butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886770-31-6 | |

| Record name | tert-Butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.